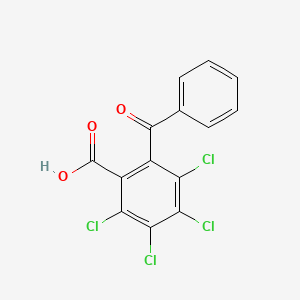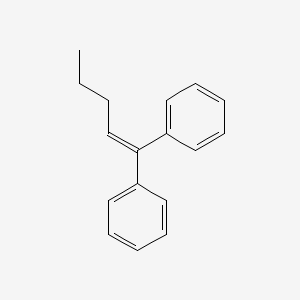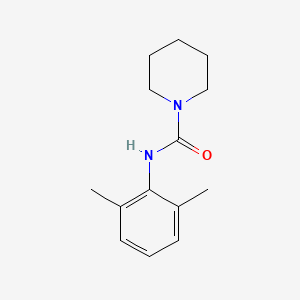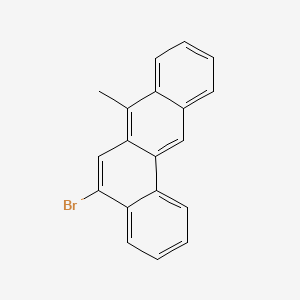
Morpholinotriphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinotriphenylsilane is an organosilicon compound with the molecular formula C22H23NOSi It is characterized by the presence of a morpholine ring attached to a triphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
Morpholinotriphenylsilane can be synthesized through a series of chemical reactions involving the coupling of morpholine with triphenylsilane. One common method involves the reaction of chlorotriphenylsilane with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Morpholinotriphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and other by-products.
Common Reagents and Conditions
Bases: Triethylamine and other organic bases are commonly used to facilitate substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include substituted morpholine derivatives and silanol compounds.
科学的研究の応用
Morpholinotriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of morpholinotriphenylsilane involves its ability to interact with various molecular targets through its morpholine and triphenylsilane moieties. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, while the triphenylsilane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Triphenylsilane: A simpler compound lacking the morpholine ring, used in similar applications but with different reactivity.
Morpholine: A compound containing only the morpholine ring, used in organic synthesis and as a solvent.
Trimethylsilylmorpholine: A related compound with a trimethylsilyl group instead of the triphenylsilane moiety.
Uniqueness
Morpholinotriphenylsilane is unique due to the combination of the morpholine ring and the triphenylsilane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
18751-45-6 |
|---|---|
分子式 |
C22H23NOSi |
分子量 |
345.5 g/mol |
IUPAC名 |
morpholin-4-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23NOSi/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24-19-17-23/h1-15H,16-19H2 |
InChIキー |
XVAKLQXWWWIBHF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)


![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)



![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)


![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)


